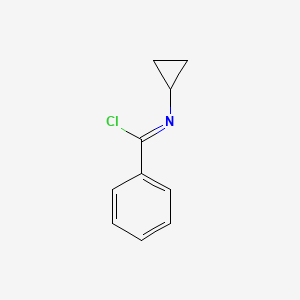
N-cyclopropylbenzenecarboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropylbenzenecarboximidoyl chloride”, also known as CBCl, is a chemical compound with the molecular formula C10H10ClN . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular formula of “N-cyclopropylbenzenecarboximidoyl chloride” is C10H10ClN . The molecular weight is 179.65 . Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
“N-cyclopropylbenzenecarboximidoyl chloride” has a molecular weight of 179.65 . It should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropylbenzenecarbonimidoyl chloride, also known as N-cyclopropylbenzenecarboximidoyl chloride, focusing on six unique applications:
Synthesis of Heterocyclic Compounds
N-cyclopropylbenzenecarbonimidoyl chloride is frequently used in the synthesis of heterocyclic compounds. Its reactive nature allows it to participate in various cyclization reactions, forming complex heterocyclic structures that are valuable in medicinal chemistry and materials science .
Development of Pharmaceuticals
This compound serves as an intermediate in the development of pharmaceuticals. Its ability to form stable imidoyl chloride intermediates makes it useful in the synthesis of active pharmaceutical ingredients (APIs). Researchers leverage its reactivity to introduce cyclopropyl groups into drug molecules, enhancing their pharmacokinetic properties .
Catalysis in Organic Reactions
N-cyclopropylbenzenecarbonimidoyl chloride is utilized as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as Friedel-Crafts acylation and other electrophilic aromatic substitution reactions. This catalytic role is crucial in the efficient synthesis of complex organic molecules .
Material Science Applications
In material science, this compound is used to create novel polymers and materials with unique properties. Its incorporation into polymer backbones can enhance the thermal stability and mechanical strength of the resulting materials, making them suitable for advanced engineering applications .
Agricultural Chemistry
N-cyclopropylbenzenecarbonimidoyl chloride is also applied in agricultural chemistry for the synthesis of agrochemicals. It is used to develop herbicides and pesticides that are more effective and environmentally friendly. The compound’s reactivity allows for the introduction of functional groups that improve the efficacy and selectivity of these agrochemicals .
Biochemical Research
In biochemical research, this compound is employed as a reagent for modifying biomolecules. It can be used to introduce cyclopropyl groups into peptides and proteins, which can help in studying protein-protein interactions and enzyme mechanisms. This application is particularly valuable in the field of proteomics .
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopropylbenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c11-10(12-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCGNGCWMJFDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylbenzenecarboximidoyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2616507.png)

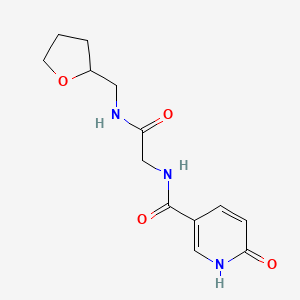
![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)
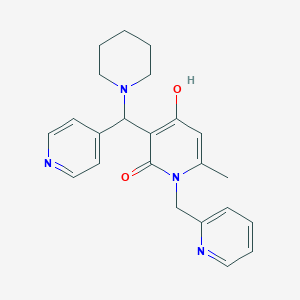
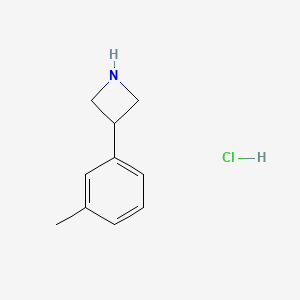
![Tert-butyl N-[1-(2-fluorosulfonyloxyphenyl)propyl]carbamate](/img/structure/B2616518.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2616519.png)
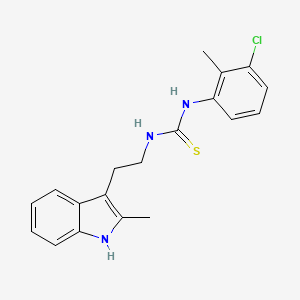
![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)
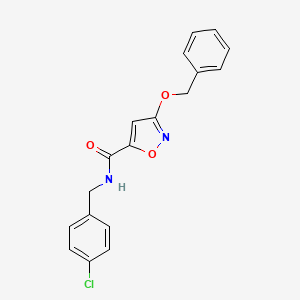
![Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2616525.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)